![molecular formula C16H15N3O3 B2530013 2-[5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]-3-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)propanenitrile CAS No. 425399-08-2](/img/structure/B2530013.png)
2-[5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]-3-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)propanenitrile
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Description
The compound "2-[5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]-3-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)propanenitrile" is a complex molecule that appears to be related to the field of organic chemistry, particularly involving heterocyclic compounds such as oxazolidinones and indoles. These types of compounds are often studied for their potential applications in pharmaceuticals and materials science due to their diverse chemical properties and biological activities.
Synthesis Analysis
The synthesis of related oxazolidinone derivatives has been reported in the literature. For instance, the preparation of 5-(Hydroxyphenoxymethyl)-2-oxazolidinone and related compounds was achieved by reacting tris(2,3-epoxypropyl)-1,3,5-triazin-2,4,6(1H,3H,5H)-trione with hydroquinone and resorcinol . Additionally, the synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and carbon dioxide was accomplished through an efficient electrochemical process, avoiding the use of toxic chemicals and catalysts . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of oxazolidinone derivatives is characterized by a five-membered ring containing oxygen and nitrogen atoms. The presence of substituents such as hydroxymethyl groups can significantly influence the stereochemistry and reactivity of these molecules . The indole moiety, a common structure in natural products and pharmaceuticals, contributes to the compound's complexity and potential for interaction with biological targets .
Chemical Reactions Analysis
Oxazolidinones are versatile intermediates in organic synthesis and can undergo various chemical reactions. The electrochemical synthesis mentioned earlier highlights the reactivity of acetylenic amines in forming C-N bonds to yield oxazolidinone derivatives . The stereochemical inversion of oxazolidinone enantiomers has also been achieved, demonstrating the potential for obtaining specific isomers of the compound .
Physical and Chemical Properties Analysis
The thermal stability of oxazolidinone derivatives has been studied, with activation energies for pyrolysis calculated from DTA curves . The mass spectra of these compounds reveal the fragmentation patterns, which are essential for understanding their stability and reactivity under different conditions . The resolution of enantiomers and the nature of racemates have been investigated, providing information on the crystalline nature and the importance of hydrogen bonding in the supramolecular assembly of these compounds .
Scientific Research Applications
Synthesis and Chemical Applications
This compound falls under the broader category of heterocyclic chemistry, a field that focuses on the synthesis and application of heterocyclic compounds with potential uses in medicinal chemistry, material science, and as intermediates in organic synthesis. 1,2-Oxazines and related compounds, for example, are synthesized through dehydration and cyclization processes and have applications ranging from chiral synthons in asymmetric synthesis to electrophiles in various chemical reactions (Sainsbury, 1991). These processes underscore the importance of compounds like the one for the development of novel synthetic pathways and materials.
Pharmacokinetics and Hepatic Protection
Indoles and their derivatives, including indole-3-carbinol (I3C) and its major derivatives, play significant roles in the pharmacokinetics and hepatic protection against chronic liver diseases. These compounds modulate enzymes relevant to viral replication and metabolism of toxic substances, offering a protective effect on the liver (Wang et al., 2016). This highlights the potential therapeutic applications of complex heterocyclic compounds in treating liver conditions.
Material Science Applications
In the field of material science, particularly in the development of scintillation materials, polymethyl methacrylate-based plastic scintillators incorporating various luminescent dyes demonstrate the potential for improved thermal, light, and radiation-damage stability (Salimgareeva & Kolesov, 2005). These materials are crucial for detection applications in nuclear physics and radiography, showcasing the utility of complex organic compounds in advancing technological materials.
Environmental and Biological Implications
Research on oxazolidinones highlights their unique mechanism of protein synthesis inhibition and their potential as antimicrobial agents against various human pathogens (Diekema & Jones, 2000). This further emphasizes the importance of such compounds in developing new antibiotics and understanding microbial resistance mechanisms.
properties
IUPAC Name |
(2Z,3E)-2-[5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]-3-(3-oxo-1H-indol-2-ylidene)propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-19-8-11(9-20)22-16(19)10(7-17)6-14-15(21)12-4-2-3-5-13(12)18-14/h2-6,11,18,20H,8-9H2,1H3/b14-6+,16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHHJPNELHZNIQ-ZDWAMTLGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(OC1=C(C=C2C(=O)C3=CC=CC=C3N2)C#N)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1CC(O/C1=C(/C=C/2\C(=O)C3=CC=CC=C3N2)\C#N)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]-3-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)propanenitrile |
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